molecular formula C7H8N2O B13211966 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde

Cat. No.: B13211966
M. Wt: 136.15 g/mol
InChI Key: YXYKQJNZVOWALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O. It is part of the pyrrolo[1,2-a]imidazole family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde typically involves the Marckwald reaction, starting from readily available aminocarbonyl compounds. This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities . The reaction conditions often involve the use of solid alumina and room temperature for the initial cross-coupling, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a variety of chemical modifications and reactions. This makes it a versatile compound in synthetic chemistry and a valuable scaffold in drug discovery .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-carbaldehyde

InChI

InChI=1S/C7H8N2O/c10-5-6-1-3-9-4-2-8-7(6)9/h2,4-6H,1,3H2

InChI Key

YXYKQJNZVOWALQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2C1C=O

Origin of Product

United States

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